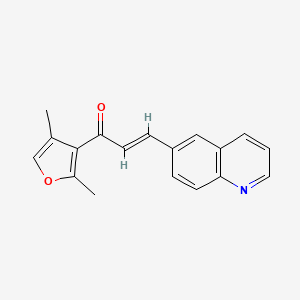

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This particular compound features a furan ring substituted with two methyl groups and a quinoline moiety, connected through a propenone linker

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

-

Starting Materials

- 2,4-dimethylfuran-3-carbaldehyde

- 6-acetylquinoline

-

Reaction Conditions

Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

-

Procedure

- Dissolve the aldehyde and ketone in the chosen solvent.

- Add the base catalyst slowly while stirring.

- Allow the reaction mixture to stir at room temperature or under reflux for several hours.

- After completion, neutralize the reaction mixture with dilute acid.

- Extract the product using an organic solvent like dichloromethane.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

- Continuous flow reactors to maintain optimal reaction conditions.

- Use of more efficient catalysts or catalytic systems.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

-

Oxidation

- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Products: Oxidized derivatives of the furan and quinoline rings.

-

Reduction

- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

- Products: Reduced forms of the propenone linker, potentially converting the double bond to a single bond.

-

Substitution

- Common reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols)

- Products: Substituted derivatives on the furan or quinoline rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce saturated ketones or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Chalcones, in general, are known for their anti-inflammatory, antioxidant, and anticancer activities. The presence of the furan and quinoline rings may enhance these properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system may be useful in the design of organic semiconductors or light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one in biological systems likely involves interaction with various molecular targets. These could include enzymes, receptors, and DNA. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Chalcone: The parent structure of (E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one, known for its broad range of biological activities.

Flavonoids: A class of compounds structurally related to chalcones, with significant antioxidant properties.

Quinoline Derivatives: Compounds containing the quinoline moiety, often used in antimalarial and anticancer drugs.

Uniqueness

What sets this compound apart is the combination of the furan and quinoline rings, which may confer unique electronic properties and biological activities. This dual functionality is not commonly found in other chalcone derivatives, making it a compound of interest for further research and development.

Actividad Biológica

(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N O2, with a molar mass of 225.26 g/mol. The structure features a conjugated system that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

These results indicate that this compound exhibits potent cytotoxic effects, particularly against breast and colon cancer cells.

Antibacterial Activity

The compound also shows promising antibacterial properties. In a study assessing its efficacy against various bacterial strains, it exhibited significant inhibition zones as detailed below:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 17 |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound has been evaluated for anti-inflammatory properties. A study utilizing an animal model of inflammation reported a significant reduction in paw edema when treated with this compound compared to the control group:

This result indicates that the compound may modulate inflammatory pathways effectively.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Modulation of Inflammatory Cytokines : The anti-inflammatory effects may be attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study on Anticancer Effects

A recent case study investigated the effect of this compound on MCF-7 breast cancer cells. The study involved treating cells with varying concentrations of the compound over 24 hours and assessing cell viability using an MTT assay. The results demonstrated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Study on Antibacterial Efficacy

Another case study evaluated the antibacterial efficacy against multidrug-resistant strains of Staphylococcus aureus. The compound was tested using the broth microdilution method, revealing that it inhibited bacterial growth at concentrations as low as 8 µg/mL.

Propiedades

IUPAC Name |

(E)-1-(2,4-dimethylfuran-3-yl)-3-quinolin-6-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-11-21-13(2)18(12)17(20)8-6-14-5-7-16-15(10-14)4-3-9-19-16/h3-11H,1-2H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRRUWCUIPTIPY-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)C=CC2=CC3=C(C=C2)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC(=C1C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.